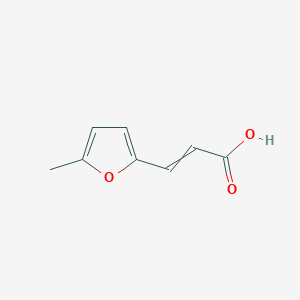

beta-(5-Methyl-2-furyl) acrylic acid

Description

Contextualizing beta-(5-Methyl-2-furyl) Acrylic Acid within Furan (B31954) Chemistry Research

Furan chemistry has a rich history, with initial investigations often centered around furfural (B47365), a simple aldehyde derived from agricultural biomass. ias.ac.innih.gov Over time, the focus has expanded to include a vast array of furan derivatives with diverse functionalities. ias.ac.innih.gov Beta-(5-Methyl-2-furyl) acrylic acid emerges from this tradition, representing a more complex furan derivative with distinct chemical properties conferred by the methyl and acrylic acid substituents. smolecule.com The presence of the acrylic acid group, in particular, opens up avenues for a variety of chemical transformations, making it a valuable subject of study. smolecule.com

The academic interest in this compound is also fueled by the broader trend of utilizing biomass-derived platform chemicals, such as furfural and 5-hydroxymethylfurfural (5-HMF), for the synthesis of value-added chemicals. nih.gov The synthesis of acrylic acid derivatives from these renewable feedstocks is an active area of research, positioning beta-(5-Methyl-2-furyl) acrylic acid as a compound of interest in the development of sustainable chemical processes.

Significance as a Research Compound and Versatile Synthetic Intermediate

The significance of beta-(5-Methyl-2-furyl) acrylic acid in academic research lies in its dual role as a subject of fundamental chemical inquiry and as a versatile intermediate for the synthesis of other molecules. smolecule.com Its structure, which combines a heterocyclic aromatic ring with a reactive acrylic acid functional group, makes it an intriguing model for studying chemical reactivity and reaction mechanisms. smolecule.com

As a synthetic intermediate, beta-(5-Methyl-2-furyl) acrylic acid serves as a starting material for the construction of more elaborate molecular frameworks. The double bond in the acrylic acid moiety and the furan ring itself are susceptible to a range of chemical modifications, including reduction, oxidation, and electrophilic substitution. smolecule.com This reactivity allows for its incorporation into a variety of organic structures, with potential applications in pharmaceuticals and materials science. smolecule.com For instance, it is explored as a building block for creating novel compounds with potential anti-inflammatory or antimicrobial properties. smolecule.com

Detailed Research Findings

Synthesis and Chemical Properties

The primary method for synthesizing beta-(5-Methyl-2-furyl) acrylic acid involves a condensation reaction between 5-methyl-2-furaldehyde and malonic acid. smolecule.com This reaction is typically catalyzed by a base, such as piperidinium acetate, and can be performed under solvent-free conditions. smolecule.com The subsequent step is a decarboxylation to yield the final product. smolecule.com

The chemical properties of beta-(5-Methyl-2-furyl) acrylic acid are dictated by the interplay of the furan ring and the acrylic acid group. The furan ring can undergo oxidation to form furanones and other oxygenated derivatives, while the double bond of the acrylic acid can be reduced via catalytic hydrogenation. smolecule.com Furthermore, the furan ring is amenable to electrophilic substitution reactions like halogenation and nitration. smolecule.com

| Property | Description |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol smolecule.com |

| Synthesis Method | Condensation of 5-methyl-2-furaldehyde with malonic acid, followed by decarboxylation. smolecule.com |

| Key Reactions | Oxidation of the furan ring, reduction of the acrylic acid double bond, electrophilic substitution on the furan ring. smolecule.com |

Research Applications

The unique structural features of beta-(5-Methyl-2-furyl) acrylic acid have led to its investigation in several areas of chemical research. It serves as a crucial building block in the synthesis of more complex organic molecules. smolecule.com In the pharmaceutical field, there is ongoing research into its potential as an anti-inflammatory and antimicrobial agent. smolecule.com Studies have suggested that it may interact with specific enzymes and receptors, potentially inhibiting inflammatory pathways. smolecule.com

| Application Area | Research Focus |

| Chemical Synthesis | Used as a versatile intermediate for creating complex organic structures. smolecule.com |

| Pharmaceuticals | Investigated for potential anti-inflammatory and antimicrobial activities. smolecule.com |

| Industrial Chemistry | Utilized in the production of polymers and resins. smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methylfuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCKLDAUFPKXPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278159 | |

| Record name | 3-(5-Methyl-2-furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14779-25-0 | |

| Record name | 3-(5-Methyl-2-furanyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14779-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Methyl-2-furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Beta 5 Methyl 2 Furyl Acrylic Acid

Knoevenagel Condensation Approaches for beta-(5-Methyl-2-furyl) Acrylic Acid Synthesis

The Knoevenagel condensation stands as a cornerstone for the synthesis of α,β-unsaturated acids and is particularly well-suited for producing furan-based acrylic acids. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org

The most direct and widely employed method for synthesizing beta-(5-Methyl-2-furyl) acrylic acid is the Knoevenagel condensation between 5-methyl-2-furaldehyde and malonic acid. researchgate.netresearchgate.net In this reaction, the aldehyde acts as the electrophilic carbonyl component and malonic acid provides the active methylene (B1212753) group. The reaction proceeds via a base-catalyzed mechanism, where the base deprotonates malonic acid, creating a nucleophilic carbanion that attacks the aldehyde's carbonyl carbon. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated carboxylic acid product. A typical procedure involves heating the reactants in the presence of a basic catalyst. researchgate.netorgsyn.org One study on the synthesis of the non-methylated analogue, α-furylacrylic acid, achieved a yield of 92.8% with 99.5% purity when reacting furfural (B47365) and malonic acid in pyridine (B92270) with piperidine (B6355638) as a catalyst at 95°C for 2.5 hours. researchgate.net

The choice of catalyst is crucial for the efficiency and selectivity of the Knoevenagel condensation. A variety of catalytic systems, both homogeneous and heterogeneous, have been successfully applied to the condensation of furan (B31954) aldehydes. acs.orgorientjchem.org

Homogeneous Base Catalysts : Organic bases such as pyridine and piperidine are classic and effective catalysts for this transformation. researchgate.netorgsyn.org Piperidine, in particular, has been identified as a highly effective organocatalyst, balancing nucleophilicity and basicity to afford high yields of Knoevenagel products from 5-substituted-2-furaldehydes. acs.org The Doebner modification of the Knoevenagel condensation specifically uses pyridine as the solvent, which also facilitates decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org

Heterogeneous Catalysts : To improve catalyst recovery and simplify purification, heterogeneous catalysts are increasingly favored. These include inorganic bases and specially designed solid catalysts.

Inorganic Bases : Anhydrous sodium carbonate has been used as a heterogeneous base catalyst in a biorenewable solvent like ethanol (B145695), completing the reaction within 15 minutes at room temperature. acs.org

Biogenic Carbonates : In a move towards greener chemistry, biogenic carbonates synthesized via biologically induced mineralization have been used as basic heterogeneous catalysts. A mix of baritocalcite and vaterite showed high efficiency for the solvent-free Knoevenagel reaction of 5-HMF derivatives. mdpi.com

Nanoparticle Catalysts : Calcium ferrite (B1171679) (CaFe₂O₄) nanoparticles have been reported as a highly efficient and reusable catalyst for the Knoevenagel condensation of various aldehydes, offering excellent yields in short reaction times under mild conditions. orientjchem.org

Below is a table summarizing various catalytic systems used in Knoevenagel condensations of furan aldehydes.

| Catalyst System | Reactants | Solvent | Key Advantages |

| Piperidine/Pyridine | Furfural, Malonic Acid | Pyridine | High yield (92.8%) and purity (99.5%) researchgate.net |

| Piperidine | 5-substituted-2-furaldehydes, Active Methylene Compounds | Ethanol | High selectivity and yield at room temperature acs.org |

| Sodium Carbonate (Na₂CO₃) | Furfural, Malononitrile | Ethanol | Fast reaction (15 min), high yield (86%) acs.org |

| Biogenic Carbonates (Ca/Ba) | 5-HMF derivatives, Active Methylene Compounds | Solvent-free | Good yields (71-87%), minimal catalyst loading mdpi.com |

| Calcium Ferrite (CaFe₂O₄) NPs | Benzaldehyde, Malononitrile | Methanol (B129727) | Excellent yield (95%), short reaction time (20 min), reusable catalyst orientjchem.org |

Multi-Step Synthesis Routes from Furan and its Derivatives

Beta-(5-Methyl-2-furyl) acrylic acid can also be synthesized through multi-step routes starting from more fundamental furan precursors or even from carbohydrates. These routes offer flexibility and can utilize different starting materials.

A common pathway begins with the synthesis of the precursor aldehyde, 5-methyl-2-furaldehyde (5-methylfurfural). 5-Methylfurfural (B50972) can be produced by the acid-catalyzed dehydration of 6-deoxyhexoses like rhamnose or through the chemical conversion of sucrose (B13894). orgsyn.org One established method involves treating sucrose with hydrochloric acid, followed by reduction of an intermediate with stannous chloride to yield 5-methylfurfural. orgsyn.org Once 5-methylfurfural is obtained, it is subjected to the Knoevenagel condensation with malonic acid as described in section 2.1.1 to yield the target acrylic acid.

Another synthetic route can start from other furan derivatives. For instance, a multi-step sequence starting from 2-methylfuran (B129897) can be envisioned. nih.gov This could involve:

Friedel-Crafts acylation of 2-methylfuran to produce 5-methyl-2-acetylfuran. nih.gov

Oxidation of the acetyl group to a carboxylic acid, followed by conversion to an aldehyde.

Alternatively, more complex routes involving formylation reactions like the Vilsmeier-Haack reaction on a protected furfuryl alcohol derivative can be employed to introduce the aldehyde functionality, which is then converted to the acrylic acid. nih.gov

Direct Coupling Reactions for Furan-Acrylic Compound Formation

Direct coupling reactions provide an alternative to condensation chemistry for forming the crucial carbon-carbon double bond. The Mizoroki-Heck reaction is a powerful tool for this purpose. wikipedia.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org To synthesize beta-(5-Methyl-2-furyl) acrylic acid via this method, one could react 2-bromo-5-methylfuran (B145496) or 2-iodo-5-methylfuran with acrylic acid. The catalytic cycle typically involves a Pd(0)/Pd(II) mechanism. wikipedia.org The reaction is known for its high stereoselectivity, generally yielding the trans (E) isomer, which is often the more stable product. organic-chemistry.orgodinity.com Catalysts for this reaction include palladium complexes like palladium(II) acetate, often supported by phosphine (B1218219) ligands such as triphenylphosphine. wikipedia.org

While the Diels-Alder reaction between furan and acrylic acid is a well-known cycloaddition, it typically leads to the formation of an oxanorbornene adduct, which upon dehydration yields benzoic acid, not a furan-acrylic acid. researchgate.netcaltech.edu Therefore, the Heck reaction remains the more direct coupling strategy for this specific target molecule.

Esterification and Related Derivatization during Synthetic Pathways (e.g., Methyl Esters)

During the synthesis of beta-(5-Methyl-2-furyl) acrylic acid, or as a subsequent step, the carboxylic acid group can be converted into an ester. These esters, such as methyl beta-(5-Methyl-2-furyl) acrylate (B77674), are valuable chemical intermediates themselves.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol (e.g., methanol for the methyl ester) in the presence of an acid catalyst. nih.gov

Homogeneous Catalysis : Strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are commonly used. researchgate.netmdpi.com However, these catalysts can be corrosive and difficult to separate from the product mixture. mdpi.com

Heterogeneous Catalysis : To circumvent the issues with homogeneous catalysts, solid acid catalysts are often employed. These include ion-exchange resins (e.g., Amberlyst-15) and zirconia-supported tungstophosphoric acid. mdpi.comresearchgate.net These catalysts are easily filtered off and can often be recycled, contributing to a more sustainable process. mdpi.com

The reaction conditions for esterification, such as temperature and molar ratio of reactants, are optimized to drive the equilibrium towards the ester product, often involving the removal of water as it is formed. researchgate.netmdpi.com For example, the enzymatic esterification of β-methylglucoside with acrylic acid has been studied, highlighting alternative, milder routes for forming acrylate esters. nih.gov

Sustainable and Renewable Synthesis Considerations for Furanacrylic Acids

The synthesis of beta-(5-Methyl-2-furyl) acrylic acid is intrinsically linked to green chemistry principles, primarily because its precursors are derived from renewable biomass. nih.gov

Renewable Feedstocks : The starting material, 5-methyl-2-furaldehyde, is a "platform chemical" that can be produced from the C6 and C5 sugars found in lignocellulosic biomass. acs.orgnih.gov Fructose and glucose, for instance, can be converted into furanic aldehydes like 5-(acetoxymethyl)furfural (a precursor to other furans) using various catalytic systems. nih.gov This bio-based origin presents a significant advantage over petroleum-based chemical pathways.

Green Catalysis and Solvents : There is a strong research focus on developing environmentally benign catalytic systems. This includes the use of heterogeneous catalysts that are easily separable and reusable, such as biogenic carbonates or metal oxide nanoparticles. orientjchem.orgmdpi.com Furthermore, performing reactions under solvent-free conditions or in green solvents like ethanol reduces waste and environmental impact. acs.orgmdpi.com

Chemical Reactivity and Mechanistic Investigations of Beta 5 Methyl 2 Furyl Acrylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for nucleophilic acyl substitution and reduction reactions.

The carboxylic acid functionality of beta-(5-Methyl-2-furyl) acrylic acid can be readily converted to its corresponding esters and amides through various established synthetic protocols.

Esterification: The formation of acrylic esters is a significant industrial process. chemra.com Esterification of beta-(5-Methyl-2-furyl) acrylic acid can be achieved by reacting it with a range of alcohols under acidic conditions. Common catalysts for such reactions include strong mineral acids like sulfuric acid, or solid acid catalysts such as zirconia-supported tungstophosphoric acid. researchgate.net The choice of catalyst and reaction conditions can be tailored depending on the specific alcohol being used, which can range from simple C1-C6 alcohols to more complex polyols. chemra.com Enzymatic esterification, utilizing lipases like Novozym 435, presents a milder, more selective alternative, often resulting in high conversion rates under optimized conditions of temperature, solvent, and reactant molar ratios. nih.gov

Amidation: The synthesis of amides from beta-(5-Methyl-2-furyl) acrylic acid can be accomplished through a two-step process involving the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. google.com Alternatively, direct amidation can be performed, although this typically requires higher temperatures. google.com A notable consideration in the amidation of acrylic systems is the potential for a competing Michael addition reaction, where the amine adds to the acrylic double bond. google.com The balance between amidation and Michael addition can be influenced by the choice of reactants, catalysts, and reaction conditions. For instance, enzymatic methods have been shown to favor amidation with high conversion rates while minimizing the formation of Michael addition byproducts. google.com

| Reaction | Catalyst/Reagent | Reactants | Typical Conditions |

|---|---|---|---|

| Esterification | Acid Catalysts (e.g., H₂SO₄, solid acids) | Alcohol | Elevated temperatures |

| Esterification | Enzymes (e.g., Novozym 435) | Alcohol | Mild temperatures (e.g., 45-50°C) |

| Amidation | Acyl Chloride Intermediate | Primary or Secondary Amine | Two-step process |

| Amidation | Enzymes | Diamine | Controlled temperature to minimize side reactions |

While the carboxylic acid group itself is generally resistant to reduction by catalytic hydrogenation under mild conditions, the molecule can undergo reduction at other sites. One source suggests that the acrylic acid moiety's double bond can be reduced to yield the corresponding saturated acid through catalytic hydrogenation, typically employing a palladium on carbon (Pd/C) catalyst. smolecule.com More comprehensive reduction of furan (B31954) derivatives often involves both hydrogenation and hydrogenolysis. For instance, the catalytic hydrogenation of 5-hydroxymethylfurfural (a related furan compound) can lead to the formation of 2,5-dimethylfuran, which involves the reduction of the aldehyde and hydrogenolysis of the hydroxyl group. nih.gov Under more forcing conditions, the furan ring itself can be hydrogenated to form the corresponding tetrahydrofuran derivative. nih.gov Therefore, the selective reduction of beta-(5-Methyl-2-furyl) acrylic acid would depend heavily on the choice of catalyst and reaction conditions, with the potential to selectively reduce the acrylic double bond or, under more vigorous conditions, effect changes to the furan ring.

Reactivity of the Acrylic Double Bond

The carbon-carbon double bond in the acrylic acid moiety is electron-deficient due to the conjugation with the electron-withdrawing carboxylic acid group, making it susceptible to various addition reactions.

The furan ring in beta-(5-Methyl-2-furyl) acrylic acid can act as a diene in Diels-Alder reactions. The [4+2] cycloaddition of furans with dienophiles is a well-established method for the synthesis of oxanorbornene derivatives. nih.govnih.gov In the context of furanacrylic systems, the furan moiety serves as the diene, reacting with various dienophiles. The efficiency and selectivity of these reactions can be influenced by the substituents on both the furan and the dienophile. nih.gov The use of Lewis acid catalysts can lower the activation barrier for the Diels-Alder reaction. nih.gov While furan itself is a competent diene, it is also noted that in some cases, particularly with a strong electron-withdrawing group on the furan ring, the furan system can act as a dienophile. sciforum.net This dual reactivity highlights the nuanced electronic nature of substituted furans in cycloaddition reactions.

| Factor | Influence on Reaction |

|---|---|

| Substituents on Furan Diene | Electron-donating groups generally increase reactivity. |

| Substituents on Dienophile | Electron-withdrawing groups generally increase reactivity. |

| Lewis Acid Catalysts | Can lower the activation energy and improve selectivity. nih.gov |

| Solvent | Can have a modest effect on the activation barrier. nih.gov |

The electron-poor nature of the acrylic double bond in beta-(5-Methyl-2-furyl) acrylic acid makes it an excellent Michael acceptor. researchgate.net The Michael addition reaction involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound. researchgate.net A wide range of nucleophiles can serve as Michael donors, including enolates, amines, thiols, and other soft nucleophiles. researchgate.net These reactions are often base-catalyzed to generate the active nucleophile. researchgate.net The addition of thiols (thia-Michael addition) to activated olefins is a particularly efficient process. science.gov The reaction of beta-(5-Methyl-2-furyl) acrylic acid with various nucleophiles would lead to the formation of 3-substituted propanoic acid derivatives, a versatile transformation for carbon-carbon and carbon-heteroatom bond formation.

Furan Ring Functionalization and Electrophilic Substitution Investigations

The furan ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. chemicalbook.com The rate of electrophilic substitution in furan is significantly faster than in benzene. chemicalbook.com

In electrophilic substitution reactions of furan, the attack preferentially occurs at the 2- and 5-positions (the α-positions). quora.comquora.com This preference is due to the greater stability of the cationic intermediate (sigma complex) formed upon electrophilic attack at these positions, which can be stabilized by three resonance structures, as opposed to only two for attack at the 3- or 4-positions. chemicalbook.com

For beta-(5-Methyl-2-furyl) acrylic acid, the 2- and 5-positions are already substituted. The methyl group at the 5-position is an activating group and directs electrophiles to the ortho and para positions (in this case, the 4-position). Conversely, the acrylic acid group at the 2-position is an electron-withdrawing and deactivating group. Therefore, the regioselectivity of further electrophilic substitution on the furan ring will be governed by the interplay of these two existing substituents. Friedel-Crafts acylation, a classic electrophilic aromatic substitution, is a common method for introducing acyl groups onto aromatic rings, typically using a Lewis acid catalyst like aluminum chloride. organic-chemistry.org The application of such reactions to beta-(5-Methyl-2-furyl) acrylic acid would likely result in substitution at one of the remaining free positions on the furan ring, with the precise location dictated by the combined electronic effects of the methyl and acrylic acid groups.

Photochemical Transformations and Dimerization Studies of beta-(5-Methyl-2-furyl) acrylic acid

The presence of the conjugated system in beta-(5-Methyl-2-furyl) acrylic acid makes it susceptible to photochemical reactions, particularly dimerization. These reactions are of interest for the synthesis of complex cyclobutane-containing structures. dnu.dp.ua

Photo-Dimerization Mechanisms and Stereoselectivity

The photodimerization of furan acrylic acid derivatives often proceeds via a [2+2] photocycloaddition reaction. Studies on the related compound, methyl 3-(2-furyl)acrylate, have provided insights into the mechanism and stereoselectivity of these transformations. Density Functional Theory (DFT) studies have been employed to understand the reaction mechanism, including the intermediates and transition states. dnu.dp.uanih.gov

The reaction is believed to proceed through the formation of a biradical transition state, and the heterocyclic ring significantly influences the regioselectivity and stereoselectivity of the dimerization. dnu.dp.ua In the case of methyl 3-(2-furyl)acrylate, irradiation in the presence of a sensitizer leads to a mixture of cyclobutane (B1203170) dimers with high regioselectivity and good stereoselectivity. nih.govmdpi.com DFT calculations have shown that the interaction between the lowest singly occupied molecular orbital (LSOMO) of the triplet state and the highest occupied molecular orbital (HOMO) of the ground state is responsible for the observed high regioselectivity. nih.govmdpi.com Furthermore, the calculated energies of the possible triplet biradicals indicate that the precursor to the major product is the triplet biradical with the lowest energy. nih.govnih.gov

The presence of a methyl group on the furan ring, as in beta-(5-Methyl-2-furyl) acrylic acid, has been observed to decrease the reactivity of the double bond, resulting in a lower yield of the corresponding dimer compared to the unsubstituted analogue. rsc.orgresearchgate.net

Table 1: Photodimerization Products of Methyl 3-(2-furyl)acrylate rsc.orgresearchgate.net

| Starting Material | Product(s) | Ratio | Overall Yield |

| Methyl 3-(2-furyl)acrylate | t-3,t-4- and c-3,c-4-dimethyl 3,4-di-(2-furyl)cyclobutane-r-1,c-2-dicarboxylates | 2:1 | 90% |

Sensitized Photoreactions and Energy Transfer

Sensitizers play a crucial role in the photodimerization of furan acrylic acid derivatives. Benzophenone is a commonly used sensitizer in these reactions. rsc.orgresearchgate.net The mechanism involves the transfer of energy from the excited state of the sensitizer to the furan acrylate (B77674), populating its triplet state. nih.govmdpi.com

Kinetic and spectroscopic data support a mechanism where the dimerization of furylacrylate occurs from the triplet state of the molecule, which is generated through energy transfer from the sensitizer. nih.gov DFT calculations have confirmed that benzophenone can act as a photosensitizer in the dimerization of methyl 3-(2-furyl)acrylate. nih.govmdpi.com The process of energy transfer is a key step in initiating the photochemical reaction and influencing the distribution of the resulting photoproducts. nih.gov

Nucleophilic Substitution Reactions on Substituted Furan Rings

The furan ring can undergo nucleophilic substitution reactions, although it is generally less reactive towards nucleophiles than it is towards electrophiles. edurev.in The presence of electron-withdrawing groups on the furan ring enhances its reactivity towards nucleophilic attack. edurev.inquimicaorganica.org

In the context of furan acrylic acids, the acrylic acid moiety acts as an electron-withdrawing group, facilitating nucleophilic substitution on the furan ring. Common leaving groups in these reactions include halogens and the nitro group. chempap.org Research has been conducted on the nucleophilic displacement reactions of related compounds, such as 2-cyano-3-(5-X-2-furyl)acrylonitriles, with various nucleophiles like cyclic amines. chempap.org These reactions have been successfully carried out with leaving groups such as arylthio, heteroarylthio, and arylsulfonyl groups at the 5-position of the furan ring. chempap.org

The reactivity of the furan ring towards nucleophilic substitution is in the order of furan > thiophene > pyrrole, which is the opposite of their reactivity towards electrophilic substitution. edurev.in

Acid-Catalyzed Hydroarylation and Ring-Opening Reactions

Furan derivatives, including those with acrylic acid side chains, can undergo acid-catalyzed reactions such as hydroarylation and ring-opening.

Reactions of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) can lead to hydroarylation of the carbon-carbon double bond, forming 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov NMR and DFT studies suggest that the reactive electrophilic species in these transformations are the O,C-diprotonated forms of the starting furan acids. nih.gov

Under acidic conditions, the furan ring itself is susceptible to ring-opening reactions. researchgate.net The mechanism of furan decomposition in dilute acid solution involves the protonation of the furan ring, which is the rate-limiting step. researchgate.netscite.ai Protonation at the α-carbon is energetically more favorable than at the β-carbon. researchgate.netscite.ai Subsequent nucleophilic attack by a solvent molecule, like water, leads to the formation of furanol intermediates, which then undergo ring-opening. scite.ai The presence of substituents on the furan ring can significantly influence the reactivity and the products of these ring-opening reactions. researchgate.net For instance, in the case of 4-(5-methyl-2-furyl)-2-butanone, acid-catalyzed ring opening proceeds to a single product in high yield. researchgate.net

Intramolecular Cyclization Reactions to Furan-Derived Heterocycles

The furan ring and the acrylic acid side chain in beta-(5-Methyl-2-furyl) acrylic acid provide functionalities that can participate in intramolecular cyclization reactions to form various furan-derived heterocycles. These reactions are valuable for the synthesis of more complex molecular architectures.

While specific examples for beta-(5-Methyl-2-furyl) acrylic acid are not detailed in the provided search results, related furan derivatives undergo such transformations. For instance, η2-furan complexes have been shown to react with electrophiles, leading to unstable 3H-furanium species that can undergo novel cyclization reactions with tethered nucleophiles to form new heterocycles. researchgate.net Additionally, treatment of certain furan-containing substrates with strong Lewis acids can induce intramolecular cyclization to yield pyrylium borate species. researchgate.net

The development of new cyclization reactions involving furan derivatives is an active area of research for the synthesis of diverse heterocyclic compounds. researchgate.net

Structural Modification and Derivatization Strategies of Beta 5 Methyl 2 Furyl Acrylic Acid

Synthesis of Novel-Substituted Furanacrylic Acid Derivatives

The foundational structure of beta-(5-Methyl-2-furyl) acrylic acid can be accessed through classical condensation reactions. The Knoevenagel condensation, which involves the reaction of a furan (B31954) aldehyde (like furfural) with an active methylene (B1212753) compound such as malonic acid, is a common and efficient method. The reaction is typically catalyzed by a base like pyridine (B92270) or piperidine (B6355638). orgsyn.orgresearchgate.net Similarly, the Perkin reaction can be employed, though it has historically been associated with lower yields due to resinification.

Once the basic furanacrylic acid scaffold is obtained, further substitutions can be introduced on both the furan ring and the acrylic acid chain to create novel derivatives.

Key synthetic strategies include:

Hydroarylation: The carbon-carbon double bond of the acrylic chain can undergo hydroarylation. For instance, reacting 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong Brønsted superacid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like aluminum chloride (AlCl₃) yields 3-aryl-3-(furan-2-yl)propenoic acid derivatives. nih.gov This method effectively attaches an aryl group to the β-carbon of the acrylic acid.

Ring Substitution: The furan ring itself is amenable to electrophilic substitution.

Nitration: The introduction of a nitro group at the 5-position of the furan ring can be achieved by treating the parent acid with a nitrating mixture, such as nitric acid and acetic acid in acetic anhydride, at low temperatures.

Acetylation: Acetyl groups can be added to the furan ring. The acetylation of ethyl 3-(2-furyl)-acrylate with acetic anhydride, catalyzed by magnesium perchlorate, results in the formation of ethyl 3-(5-acetyl-2-furyl)acrylate, demonstrating a method to introduce a ketone functionality. researchgate.net

These derivatization reactions allow for the synthesis of a wide array of substituted furanacrylic acids with modified electronic and steric properties.

| Reaction Type | Substrate | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Furfural (B47365) & Malonic Acid | Pyridine, Piperidine | Furylacrylic Acid | orgsyn.orgresearchgate.net |

| Hydroarylation | 3-(Furan-2-yl)propenoic acid | Arene, TfOH or AlCl₃ | 3-Aryl-3-(furan-2-yl)propenoic acid derivative | nih.gov |

| Nitration | 3-(2-Furyl)acrylic acid | HNO₃, Acetic Anhydride | 3-(5-Nitro-2-furyl)acrylic acid | |

| Acetylation | Ethyl 3-(2-furyl)acrylate | Acetic Anhydride, Mg(ClO₄)₂ | Ethyl 3-(5-acetyl-2-furyl)acrylate | researchgate.net |

Preparation of Hydrazide and Other Nitrogen-Containing Derivatives

The carboxylic acid functional group of beta-(5-Methyl-2-furyl) acrylic acid is a key site for derivatization, particularly for the synthesis of nitrogen-containing compounds like hydrazides and more complex heterocyclic systems.

Hydrazide Formation: The most direct route to prepare the corresponding hydrazide is through the hydrazinolysis of a beta-(5-Methyl-2-furyl) acrylic acid ester. This reaction typically involves refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a solvent such as ethanol (B145695) or methanol (B129727). iscientific.org This straightforward conversion provides a versatile hydrazide intermediate that can be used in subsequent reactions.

Hydrazide-Hydrazone Derivatives: The resulting hydrazide can be further reacted to form hydrazide-hydrazones. For example, condensation of a hydrazide with a ketone or aldehyde, such as 3-acetylpyridine, yields the corresponding hydrazone derivative. iscientific.orgnih.gov These molecules often serve as precursors for the synthesis of various heterocyclic compounds.

Complex Nitrogen Heterocycles: More advanced strategies can be used to construct complex nitrogen-containing polycycles from furan precursors. One innovative method involves the photooxidation of a furan derivative to generate a 1,4-dielectrophile. This intermediate can then react with an amine nucleophile to form a pyrolidinone. chemistryviews.org Subsequent acid-catalyzed cyclization can lead to the formation of intricate nitrogen-bearing polycyclic structures. chemistryviews.org The synthesis of N'-alkyl hydrazides can also be achieved through methods involving the alkylation of trifluoroacetyl-protected hydrazides, offering a route to specifically substituted nitrogen derivatives. scholaris.ca

| Derivative Type | Starting Material | Key Reagents/Process | Product | Reference |

|---|---|---|---|---|

| Hydrazide | Furanacrylic Acid Ester | Hydrazine Hydrate, Ethanol (reflux) | Furanacrylic Acid Hydrazide | iscientific.org |

| Hydrazide-Hydrazone | Hydrazide | Ketone/Aldehyde (e.g., 3-acetylpyridine) | Hydrazide-Hydrazone Derivative | iscientific.orgnih.gov |

| N'-Alkyl Hydrazide | Hydrazide | Trifluoroacetic anhydride, Alkyl Halide, Base | N'-Alkyl Hydrazide | scholaris.ca |

| Nitrogen Polycycle | Furan Derivative | Photooxidation, Amine nucleophile, Acid | Pyrolidinone-based Polycycle | chemistryviews.org |

Advanced Derivatization for Tailored Chemical and Spectroscopic Properties (e.g., Cyano, Trifluoromethylphenyl Substitutions)

Introducing electronically active functional groups is a key strategy for modifying the chemical and spectroscopic properties of beta-(5-Methyl-2-furyl) acrylic acid. Substituents such as cyano (-CN) and trifluoromethylphenyl groups can significantly alter the molecule's electron distribution, polarity, and reactivity.

The synthesis of derivatives like 2-cyano-3-(2-fluoro-5-(trifluoromethyl)phenyl)acrylic acid highlights the advanced chemical space that can be explored. sigmaaldrich.com The presence of a cyano group, a strong electron-withdrawing group, conjugated with the acrylic system, alongside a trifluoromethylphenyl ring, creates a highly electron-deficient π-system. Such modifications are known to have profound effects:

Spectroscopic Properties: The introduction of strong electron-withdrawing or -donating groups can shift the absorption and emission spectra of the molecule. This is crucial for applications in dyes, sensors, or optical materials.

Chemical Reactivity: Altering the electronic nature of the molecule influences its reactivity in subsequent chemical transformations. For example, the electron-deficient double bond in a cyano-substituted acrylic acid is more susceptible to nucleophilic attack.

Biological Activity: The addition of fluorinated groups, such as a trifluoromethylphenyl moiety, is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability.

| Substituent Group | Example Compound Moiety | Potential Effect on Properties | Reference |

|---|---|---|---|

| Cyano (-CN) | 2-Cyano-3-phenylacrylic acid | Strong electron-withdrawing; alters spectroscopic properties and reactivity. | sigmaaldrich.com |

| Trifluoromethylphenyl | 3-(Trifluoromethyl)phenyl | Electron-withdrawing; enhances lipophilicity and metabolic stability. | sigmaaldrich.com |

| Acetyl (-COCH₃) | 5-Acetyl-2-furyl | Electron-withdrawing; modifies electronic and spectroscopic characteristics. | researchgate.net |

| Aryl | 3-Phenyl | Extends π-conjugation; modifies steric and electronic properties. | nih.gov |

Integration into Polymeric Structures (e.g., Oil-Modified Alkyd Resins)

Beta-(5-Methyl-2-furyl) acrylic acid and its analogs are valuable monomers for integration into polymeric structures, particularly in the field of coatings and resins. Their rigid furan ring and reactive acrylic group can impart desirable properties to polymers. A notable application is their use as a modifier in oil-modified alkyd resins. google.com

Alkyd resins are polyesters synthesized from the reaction of a polybasic acid (e.g., phthalic anhydride), a polyol (e.g., glycerine), and a fatty acid from a drying oil. google.com To enhance their performance, α,β-unsaturated monocarboxylic acids like 2-(β-furyl) acrylic acid can be incorporated into the polymer backbone. google.com

The process involves:

Charging a reaction vessel with the components of the alkyd resin: a fatty acid (e.g., dehydrated castor oil fatty acid), a polybasic acid (e.g., phthalic anhydride), and a polyol (e.g., glycerine, pentaerythritol). google.com

Adding 2-(β-furyl) acrylic acid as a co-monomer. It is believed to react similarly to the fatty acid, becoming incorporated as a side chain in the final alkyd resin structure. google.com

Heating the mixture to facilitate polyesterification until a desired acid value is reached. researchgate.net

| Component | Function | Example Material | Reference |

|---|---|---|---|

| α,β-Unsaturated Monocarboxylic Acid | Modifier | 2-(β-Furyl) acrylic acid | google.com |

| Fatty Acid | Oil-Modification | Dehydrated castor oil fatty acid | google.com |

| Polybasic Acid | Polyester Backbone | Phthalic anhydride | google.com |

| Polyol | Polyester Backbone | Glycerine, Pentaerythritol | google.com |

Computational Chemistry and Theoretical Modeling of Beta 5 Methyl 2 Furyl Acrylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like beta-(5-Methyl-2-furyl) acrylic acid. While direct computational studies on this specific molecule are not extensively available, a wealth of information can be extrapolated from studies on its parent compound, 2-furanacrylic acid (2FAA). researchgate.net

Theoretical studies on 2FAA have been performed using methods such as Hartree-Fock (HF) and DFT with the B3LYP functional and a 6-311++G(d,p) basis set to analyze both its monomeric and dimeric forms. researchgate.net These calculations provide insights into the molecule's optimized geometry, vibrational frequencies, and electronic properties. researchgate.net A key aspect of these studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

For instance, in a study of a different furan (B31954) derivative, the HOMO and LUMO energies were calculated to be -6.275 eV and -1.880 eV, respectively, resulting in an energy gap of 4.395 eV. nih.gov The distribution of these orbitals is also informative; for many organic molecules, the HOMO is often located over π-systems, while the LUMO is distributed over other parts of the molecule. nih.gov This distribution helps in predicting the sites of electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of a Furan Derivative

| Parameter | Value |

| HOMO Energy | -6.275 eV |

| LUMO Energy | -1.880 eV |

| Energy Gap (ΔE) | 4.395 eV |

Data extrapolated from a study on a substituted xanthenone containing a furan-like ring system. nih.gov

Furthermore, molecular electrostatic potential (MEP) maps, which are generated through computational methods, can visualize the charge distribution and predict regions of electrophilic and nucleophilic reactivity. nih.gov For furan derivatives, these maps typically show negative potential around the oxygen atoms, indicating their susceptibility to electrophilic attack.

Reaction Pathway Elucidation through Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is an indispensable tool for mapping out the potential reaction pathways of organic molecules. By calculating the energies of reactants, products, and transition states, researchers can determine activation energies and reaction energies, thereby predicting the most favorable reaction mechanisms. researchgate.net

While specific DFT studies on the reaction pathways of beta-(5-Methyl-2-furyl) acrylic acid are limited, extensive research on related furan derivatives provides a solid foundation for understanding its potential chemical transformations. For example, DFT calculations have been instrumental in studying the conversion of furfural (B47365), a closely related compound, into various products like furan, furfuryl alcohol, and 2-methylfuran (B129897) on catalyst surfaces. researchgate.netacs.org These studies reveal that the thermodynamics may favor certain products, while the kinetics, as determined by the activation energy, may favor others. acs.org For instance, the activation energy for the reduction of furfural to furfuryl alcohol can be lower than that for its decarbonylation to furan. acs.org

The presence of the acrylic acid side chain and the methyl group on the furan ring in beta-(5-Methyl-2-furyl) acrylic acid introduces additional reactive sites and potential reaction pathways compared to simpler furans. DFT studies on the reactions of 3-(furan-2-yl)propenoic acids have shown that these molecules can undergo hydroarylation of the carbon-carbon double bond in the presence of a superacid. nih.gov According to NMR and DFT studies, the reactive electrophilic species in these transformations are the O,C-diprotonated forms of the furan acids. nih.gov

Another important class of reactions for furan derivatives is the Diels-Alder reaction. The reaction of furan with acrylic acid to produce benzoic acid involves a Diels-Alder cycloaddition followed by dehydration. acs.orgresearchgate.net DFT calculations can be used to investigate the transition states and intermediates in such reactions, providing insights into the stereoselectivity and regioselectivity of the process.

Furthermore, the photochemical dimerization of related compounds like methyl 3-(2-furyl)acrylate has been studied using DFT. researchgate.net These studies show that the reaction can proceed through a triplet state, and the interaction of frontier orbitals (LSOMO of the triplet state and HOMO of the ground state) can explain the observed high regioselectivity of the products. researchgate.net

Table 2: Examples of Reaction Types Studied by DFT for Furan Derivatives

| Reaction Type | Reactant(s) | Key DFT Insights |

| Hydrogenation/Decarbonylation | Furfural | Determination of activation energies for competing pathways. acs.org |

| Hydroarylation | 3-(furan-2-yl)propenoic acid | Identification of reactive O,C-diprotonated intermediates. nih.gov |

| Diels-Alder Reaction | Furan and Acrylic Acid | Investigation of transition states and stereoselectivity. acs.orgresearchgate.net |

| Photochemical Dimerization | Methyl 3-(2-furyl)acrylate | Elucidation of triplet state mechanism and regioselectivity. researchgate.net |

Structure-Reactivity Relationship Modeling and Molecular Design Principles

The insights gained from computational studies on the electronic structure and reaction pathways of furan derivatives can be used to establish structure-reactivity relationships. By systematically modifying the molecular structure in silico and calculating the resulting changes in properties like the HOMO-LUMO gap, charge distribution, and activation energies for specific reactions, it is possible to develop principles for molecular design.

For beta-(5-Methyl-2-furyl) acrylic acid, the key structural features are the furan ring, the acrylic acid moiety, and the methyl group. The reactivity of the furan ring is influenced by the substituents attached to it. The presence of oxygenated pendant groups on the furan ring has been shown to strongly influence the chemistry of the ring itself. acs.org The methyl group at the 5-position of beta-(5-Methyl-2-furyl) acrylic acid is an electron-donating group, which can be expected to increase the electron density of the furan ring, potentially making it more susceptible to electrophilic attack compared to the unsubstituted 2-furanacrylic acid.

Computational studies on the Diels-Alder reaction of furan with acrylic acid have shown that the reaction can be catalyzed by Lewis acids. researchgate.net The choice of catalyst and the specific substitution pattern on the furan ring can influence the reaction rate and selectivity. By modeling the interaction of different substituted furans with various catalysts, it is possible to design more efficient synthetic routes.

The principles of structure-reactivity relationships can also be applied to predict the biological activity of these compounds. For example, the antimicrobial activity of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been demonstrated. nih.gov Computational modeling can help in understanding how the structural features of these molecules contribute to their biological activity, paving the way for the design of new and more potent antimicrobial agents.

By combining the predictive power of quantum chemical calculations with experimental studies, a comprehensive understanding of the chemical behavior of beta-(5-Methyl-2-furyl) acrylic acid can be achieved. This synergy between theory and experiment is crucial for the rational design of new molecules with desired properties for a wide range of applications.

Applications in Materials Science and Polymer Chemistry Research

Development of Advanced Polymer Materials and Composites

The incorporation of beta-(5-Methyl-2-furyl) acrylic acid into polymer chains is a promising strategy for developing advanced materials. The rigid furan (B31954) ring can impart desirable thermal and mechanical properties, while the acrylic acid moiety provides a route for polymerization.

The acrylic acid portion of the molecule allows it to act as a monomer in polymerization reactions. It can be copolymerized with other common monomers, such as methyl methacrylate (B99206) (MMA) or other acrylates, to create polymers with tailored properties. In such copolymers, the ratio of beta-(5-Methyl-2-furyl) acrylic acid to the comonomer could be adjusted to control characteristics like the glass transition temperature (Tg) and hydrophilicity. For instance, research on copolymers of MMA and acrylic acid has shown that altering the monomer composition significantly influences the final properties of the material, a principle that would apply here. The inclusion of the furan ring from beta-(5-Methyl-2-furyl) acrylic acid is anticipated to introduce greater rigidity and thermal stability into the resulting polymer backbone compared to simple aliphatic acrylic polymers.

A particularly compelling application lies in the creation of self-healing materials. The furan group in the molecule can participate in a reversible chemical reaction known as the Diels-Alder (DA) reaction, commonly with a maleimide (B117702) functional group. By incorporating beta-(5-Methyl-2-furyl) acrylic acid into a polymer backbone, the furan rings are available to form cross-links with bismaleimide (B1667444) compounds.

This cross-linked network is thermally dynamic; at elevated temperatures, the DA cross-links break (a retro-Diels-Alder reaction), allowing the material to flow and heal cracks or damage. Upon cooling, the cross-links reform, restoring the material's integrity. Research on other furan-based self-healing systems has demonstrated high healing efficiencies. For example, network polymers cross-linked via furan-maleimide bonds have shown self-healing efficiencies of over 70% without external stimuli, and over 80% with the aid of a solvent. The introduction of furfuryl alcohol and bismaleimide into polyacrylate emulsions has also been shown to create coatings for leather that can fully self-heal scratches within hours at a moderate temperature of 50°C.

Table 1: Healing Efficiency in Furan-Maleimide Based Polymer Systems

| Healing Condition | Healing Efficiency | Polymer System Example |

| Self-Healing (no stimulus) | >70% | Poly(2,5-furandimethylene succinate) cross-linked with flexible bismaleimide. |

| Solvent-Assisted Healing | >80% | Poly(2,5-furandimethylene succinate) cross-linked with flexible bismaleimide. |

| Thermal Healing (50°C) | ~100% | Polyacrylate emulsion with furfuryl alcohol and bismaleimide on leather. |

Contributions to Coating and Adhesive Formulation Research

In the realm of coatings and adhesives, the functional groups of beta-(5-Methyl-2-furyl) acrylic acid offer distinct advantages. The carboxylic acid group is well-known for its ability to promote adhesion to various substrates, including metals and minerals. This can lead to more durable and robust coatings.

Furthermore, its ability to polymerize allows it to be chemically integrated into a coating or adhesive formulation, enhancing its cohesive strength and chemical resistance. The presence of the furan ring could also contribute to improved thermal stability and provide a site for further chemical modification, such as creating anti-corrosion or antimicrobial surfaces.

Investigation of Thermal Stability and Mechanical Property Enhancement in Materials

The incorporation of rigid ring structures into polymer backbones is a proven method for enhancing thermal and mechanical properties. Research on other furan-based polymers provides a strong indication of the potential benefits of using beta-(5-Methyl-2-furyl) acrylic acid.

Furan-based copolyesters, for example, have demonstrated high glass transition temperatures (Tg) ranging from 80 to 110 °C and excellent thermal stability, with decomposition temperatures exceeding 350 °C. These materials also exhibit impressive mechanical properties, with tensile strengths and moduli comparable to those of petroleum-based polymers like PET. The addition of beta-(5-Methyl-2-furyl) acrylic acid as a comonomer or additive is therefore expected to increase the stiffness, strength, and heat resistance of standard polymer systems.

Table 2: Comparative Properties of Furan-Based Copolyesters vs. PET

| Property | Furan-Based Copolyesters | Poly(ethylene terephthalate) (PET) |

| Glass Transition Temp. (Tg) | 80 - 110 °C | ~75 °C |

| Decomposition Temp. | > 350 °C | ~350 °C |

| Tensile Strength | 50 - 70 MPa | 50 - 80 MPa |

| Tensile Modulus | 2.5 - 3.5 GPa | 2.8 - 3.1 GPa |

Role in Organic Synthesis and Catalysis Research

Utilization as a Versatile Synthetic Building Block for Complex Molecules

Beta-(5-Methyl-2-furyl) acrylic acid serves as a valuable and versatile starting material in organic synthesis, enabling the creation of intricate molecular structures through various chemical transformations. The conjugated system and the furan (B31954) ring are key to its utility as a building block.

One significant application involves its use in cycloaddition reactions. For instance, furanacrylic acid systems can undergo [2+2] photocycloaddition dimerization. Research on the parent compound, trans-3-(2-furyl)acrylic acid, has shown that it dimerizes to form cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid (CBDA-2) when irradiated with UVA light, a reaction that can proceed with up to 82% conversion at low temperatures (-196 °C). und.edu This process creates complex cyclobutane (B1203170) rings, and the resulting dicarboxylic acid products are valuable as ligands for creating green metal-organic materials or as monomers for polymers like epoxy cross-linkers. und.edu

Furthermore, furanacrylic acids are effective reactants in Friedel-Crafts-type reactions. Studies using 3-(furan-2-yl)propenoic acids have demonstrated that they react with arenes (like benzene) in the presence of strong Brønsted superacids (e.g., trifluoromethanesulfonic acid, TfOH) or Lewis acids (e.g., AlCl₃) to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov This hydroarylation of the carbon-carbon double bond is an efficient method for adding aryl groups, leading to more complex molecular scaffolds. nih.gov

The furan moiety itself, particularly when activated by a methyl group, can participate in cascade reactions. Research has detailed synthetic strategies where 2-methylfuran (B129897) reacts with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. researchgate.netchimicatechnoacta.ru These cascade reactions lead to the formation of highly substituted furans and benzofurans, which are sought after for applications in materials chemistry. researchgate.netchimicatechnoacta.ru Beta-(5-Methyl-2-furyl) acrylic acid, as an α,β-unsaturated system, is a prime candidate for such transformations.

Table 1: Synthetic Transformations of Furanacrylic Acid Systems

| Reaction Type | Reactants | Reagents/Conditions | Product Type | Reference |

| [2+2] Photocycloaddition | trans-3-(2-Furyl)acrylic acid | UVA light, -196 °C | cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid | und.edu |

| Hydroarylation | 3-(Furan-2-yl)propenoic acid, Benzene | AlCl₃ or Trifluoromethanesulfonic acid (TfOH) | 3-Phenyl-3-(furan-2-yl)propanoic acid | nih.gov |

| Cascade Reaction | 2-Methylfuran, α,β-Unsaturated Ketone | Acid catalyst (e.g., HBr), then oxidation (DDQ) | Hetaryl-substituted furans | researchgate.netchimicatechnoacta.ru |

Development of Multifunctional Reaction Platforms in Organic Synthesis

The structural features of beta-(5-Methyl-2-furyl) acrylic acid make it an excellent candidate for investigation on modern multifunctional reaction platforms. These platforms, such as those utilizing microfluidics, enable high-throughput experimentation (HTE) for the rapid screening and optimization of reaction conditions. nih.gov

For example, a microfluidic platform has been developed for the automated HTE of electroorganic synthesis at a microliter scale. nih.gov Such a system allows for the efficient study of electrochemical reactions, including radical cross-coupling and kinetic measurements of mediated oxidations. nih.gov Given that beta-(5-Methyl-2-furyl) acrylic acid possesses multiple electrochemically active sites—the electron-rich furan ring, the carbon-carbon double bond, and the carboxylic acid—it could be systematically studied on such platforms. This would allow researchers to quickly discover new reactivities and develop sustainable synthetic transformations by precisely controlling electrochemical parameters to target specific functional groups.

Research on Catalytic Processes Involving Furanacrylic Acid Systems

Furanacrylic acid systems are central to various catalytic research areas, from biomass conversion to the synthesis of fine chemicals. The development of efficient catalysts is crucial for selectively transforming these molecules.

Acid Catalysis: Both Lewis and Brønsted acids are effective catalysts for reactions involving furanacrylic acids. In the synthesis of benzoic acid from biomass-derived furan and acrylic acid, Lewis acidic zeolite catalysts (such as Hf-, Zr-, and Sn-Beta) have been shown to catalyze the Diels-Alder reaction with high turnover frequency and no observable side reactions. acs.org Similarly, strong acids like AlCl₃ and trifluoromethanesulfonic acid (TfOH) catalyze the hydroarylation of the double bond in furanacrylic acid. nih.gov

Photocatalysis: Light-driven processes represent a green and sustainable catalytic approach. The [2+2] photocycloaddition of furanacrylic acid to form cyclobutane derivatives is a key example of a photocatalytic reaction. und.edu This process uses UVA light as the "catalyst" to initiate the reaction, providing a pathway to complex molecules under mild conditions. und.edu

Hydrogenation Catalysis: While direct catalytic hydrogenation studies on beta-(5-Methyl-2-furyl) acrylic acid are specific, related research provides strong precedent. The catalytic hydrogenation of furfural (B47365) (a precursor) to 2-methylfuran is a widely studied process. mdpi.com This research highlights the use of supported metal catalysts, such as nickel on biochar, to selectively hydrogenate the carbonyl group or the furan ring. mdpi.com Such catalytic systems could be adapted for the selective hydrogenation of the carbon-carbon double bond in beta-(5-Methyl-2-furyl) acrylic acid, yielding saturated propanoic acid derivatives.

Table 2: Catalytic Processes Investigated with Furan and Acrylic Acid Systems

| Catalytic Process | Catalyst Type | Example Reaction | Key Findings | Reference |

| Diels-Alder Reaction | Lewis Acidic Zeolites (Hf-, Zr-, Sn-Beta) | Furan + Methyl Acrylate (B77674) | High turnover frequency (~2 h⁻¹) and high selectivity for the oxanorbornene product. | acs.org |

| Hydroarylation | Lewis Acid (AlCl₃) / Brønsted Superacid (TfOH) | Furanacrylic acid + Arene | Efficient formation of 3-aryl-3-(furan-2-yl)propanoic acids. | nih.gov |

| [2+2] Photocycloaddition | UVA Light | Dimerization of trans-3-(2-furyl)acrylic acid | Achieves high conversion (up to 82%) to cyclobutane dicarboxylic acids at low temperatures. | und.edu |

| Hydrogenation | Supported Metal (e.g., Nickel on Biochar) | Furfural to 2-Methylfuran | Selective hydrogenation of the carbonyl group is achievable with tailored catalysts. | mdpi.com |

Exploration in Biological Chemistry Excluding Clinical/pharmaceutical Efficacy

Studies on Enzyme Interactions and Modulation Mechanisms

The interaction of beta-(5-Methyl-2-furyl) acrylic acid with various enzymes is a key area of research to understand its biochemical significance. These studies explore both the activation and inhibition of enzymatic processes.

Activation of Specific Enzymes (e.g., Angiotensin-Converting Enzyme)

Currently, there is a lack of available scientific literature detailing the specific activation of enzymes, including Angiotensin-Converting Enzyme (ACE), by beta-(5-Methyl-2-furyl) acrylic acid. While derivatives of the related compound, 3-(2-Furyl)acrylic acid, have been utilized as substrates for measuring ACE activity, no direct evidence from the conducted research indicates that beta-(5-Methyl-2-furyl) acrylic acid itself acts as an activator for this enzyme. Further investigation is required to determine if the presence of the methyl group on the furan (B31954) ring imparts any activating properties on this or other enzymes.

Inhibition of Metabolic Enzymes (e.g., Malonyl-CoA Decarboxylase, Metalloenzymes)

Scientific investigations into the inhibitory effects of beta-(5-Methyl-2-furyl) acrylic acid on metabolic enzymes such as malonyl-CoA decarboxylase and other metalloenzymes have not been identified in the available research. Malonyl-CoA decarboxylase is a critical enzyme in the regulation of fatty acid metabolism, and its inhibition can have significant effects on cellular energy processes. nih.govresearchgate.netwikipedia.org Metalloenzymes, which contain a metal ion cofactor, are involved in a vast array of biological processes, and their inhibition is a major area of therapeutic research. nih.gov However, no studies were found that specifically link beta-(5-Methyl-2-furyl) acrylic acid to the inhibition of these enzyme classes.

Investigation of Plant Physiological Responses (e.g., Auxin-Mediated Pathways)

Research into the effects of furan-based acrylic acids on plant physiology has revealed inhibitory actions on auxin-mediated responses. Auxins are a class of plant hormones crucial for various growth and developmental processes. nih.gov

Studies have been conducted on 2-furylacrylic acid (2-FAA), a compound structurally similar to beta-(5-Methyl-2-furyl) acrylic acid but lacking the methyl group. Research has shown that 2-FAA can inhibit auxin-mediated responses in Arabidopsis thaliana. nih.govoup.com In these studies, 2-FAA was identified as the active component of a parent molecule that attenuates auxin-responsive gene expression and inhibits root and hypocotyl elongation. nih.govoup.comoup.com Another related compound, 3-[5-(3,4-dichlorophenyl)-2-furyl]acrylic acid, has also been shown to affect root elongation. oup.com

However, no specific research was found that investigates the effect of the methyl group at the 5-position of the furan ring, as is present in beta-(5-Methyl-2-furyl) acrylic acid. Therefore, while related compounds show anti-auxin activity, the specific role of beta-(5-Methyl-2-furyl) acrylic acid in auxin-mediated pathways remains uncharacterized.

Table 1: Investigated Furan-Acrylic Acid Derivatives and their Effect on Auxin Response

| Compound | Substitution on Furan Ring | Observed Effect on Auxin-Mediated Response |

| 2-Furylacrylic acid (2-FAA) | None | Inhibition of auxin-inducible gene expression; inhibition of root and hypocotyl elongation. nih.govoup.com |

| 3-[5-(3,4-dichlorophenyl)-2-furyl]acrylic acid | 5-(3,4-dichlorophenyl) | Affects root elongation. oup.com |

| beta-(5-Methyl-2-furyl) acrylic acid | 5-Methyl | No available data. |

Research into Bio-based Chemical Feedstocks Derived from Renewable Resources

The transition to bio-based chemical feedstocks is a significant focus of sustainable chemistry. Acrylic acid and its derivatives are important industrial chemicals that are being explored for production from renewable resources, such as biomass. google.com The synthesis of acrylic acid can be achieved through various routes, including the dehydration of 3-hydroxypropionic acid, which can be produced via fermentation of sugars. google.com

While the general production of acrylic acid from bio-based sources is an active area of research, specific studies detailing the synthesis of beta-(5-Methyl-2-furyl) acrylic acid from renewable feedstocks were not identified. The parent furan ring structure can be derived from biomass, suggesting the potential for a bio-based synthesis route for its derivatives. However, dedicated research on this specific compound as a bio-based chemical feedstock is not currently available in the reviewed literature.

Functionalized Reagents for Protein Labeling and Biosensor Construction

The unique chemical structure of acrylic acids and their derivatives can lend them to applications in bioconjugation and the development of biosensors. These applications often rely on specific chemical handles that can react with proteins or other biomolecules.

Despite the potential for such applications, a review of the available scientific literature did not yield any studies on the use of beta-(5-Methyl-2-furyl) acrylic acid as a functionalized reagent for protein labeling or in the construction of biosensors. Further research would be necessary to explore the utility of this compound in these biotechnological applications.

Analytical and Spectroscopic Characterization Methodologies Research Oriented

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of beta-(5-Methyl-2-furyl) acrylic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For beta-(5-Methyl-2-furyl) acrylic acid, the expected signals would correspond to the protons of the methyl group, the furan (B31954) ring, the acrylic double bond, and the carboxylic acid. The trans configuration of the acrylic acid moiety is typically confirmed by a large coupling constant (J-value) between the vinylic protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. Key signals would include those for the methyl carbon, the furan ring carbons (both substituted and unsubstituted), the carbons of the acrylic double bond, and the carbonyl carbon of the carboxylic acid. The chemical shifts of these carbons are indicative of their electronic environment.

While specific, experimentally-derived spectral data for beta-(5-Methyl-2-furyl) acrylic acid is not widely available in published literature, the expected chemical shifts can be inferred from the known spectra of the parent compound, 3-(2-Furyl)acrylic acid, and by considering the electronic effect of the C5-methyl substituent on the furan ring.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For beta-(5-Methyl-2-furyl) acrylic acid, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (152.15). Common fragmentation patterns for furan derivatives and acrylic acids would also be anticipated, providing further structural confirmation.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of beta-(5-Methyl-2-furyl) acrylic acid would be expected to show characteristic absorption bands for:

A broad O-H stretch from the carboxylic acid group.

A strong C=O stretch from the carboxylic acid carbonyl.

C=C stretching vibrations from the furan ring and the acrylic double bond.

C-O stretching vibrations of the furan ring.

C-H stretching and bending vibrations for the methyl, furan, and vinyl groups.

The positions of these bands provide confirmatory evidence for the presence of the key functional moieties within the molecule.

Interactive Spectroscopic Data Table (Hypothetical Data Based on Related Compounds)

| Technique | Expected Key Signals |

| ¹H NMR | Singlet for -CH₃; Doublets for furan ring protons; Doublets for acrylic protons (-CH=CH-); Broad singlet for carboxylic acid proton (-COOH) |

| ¹³C NMR | Signal for -CH₃ carbon; Signals for furan ring carbons; Signals for acrylic carbons; Signal for carbonyl carbon (-C=O) |

| Mass Spec. | Molecular ion peak [M]⁺ at m/z ≈ 152 |

| IR (cm⁻¹) | ~3000 (broad, O-H); ~1700 (strong, C=O); ~1630 (C=C); ~1100-1000 (C-O) |

Note: The data in this table is hypothetical and based on the expected spectral characteristics of the compound's functional groups and comparison with similar molecules. Actual experimental values may vary.

Chromatographic Methods for Compound Purity Assessment and Isolation

Chromatographic techniques are essential for separating beta-(5-Methyl-2-furyl) acrylic acid from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC):

TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A suitable stationary phase, such as silica (B1680970) gel, is used along with a mobile phase (solvent system) that provides good separation of the desired product from starting materials and byproducts. The choice of solvent system is critical and is often determined empirically. A common approach for acidic compounds like beta-(5-Methyl-2-furyl) acrylic acid is to use a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid added to the mobile phase to ensure sharp spots by suppressing the ionization of the carboxylic acid group. The position of the compound on the developed TLC plate is quantified by its retention factor (Rf) value.

Column Chromatography:

For the purification of larger quantities of beta-(5-Methyl-2-furyl) acrylic acid, column chromatography is the method of choice. The principles are similar to TLC, with the stationary phase (typically silica gel) packed into a column. The crude product mixture is loaded onto the top of the column, and the mobile phase is passed through, eluting the different components at different rates. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. The selection of an appropriate solvent system is crucial for achieving efficient separation.

Chromatographic Purification Parameters

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (with a few drops of acetic acid) | Reaction monitoring, purity assessment |

| Column | Silica Gel (60-120 mesh) | Gradient of Hexane and Ethyl Acetate | Isolation and purification |

Note: The specific ratios of solvents in the mobile phase would need to be optimized for the best separation.

The synthesis of various furan-2-yl-propenoic acid derivatives has been reported, often involving the condensation of a furan-2-carbaldehyde with malonic acid or a related active methylene (B1212753) compound. nih.gov The purification of these products typically involves crystallization or chromatographic methods similar to those described above.

Future Research Directions and Unexplored Avenues in Beta 5 Methyl 2 Furyl Acrylic Acid Research

Integration with Emerging Sustainable Synthetic Methodologies

The synthesis of beta-(5-Methyl-2-furyl) acrylic acid and its derivatives is a critical area for advancement, with a focus on green and sustainable chemistry principles. mdpi.comnih.gov While traditional chemical syntheses often generate significant waste and have poor environmental factors (E-factors), future research should prioritize the integration of more eco-friendly methods. mdpi.com

Key research avenues include:

Enzymatic and Bio-catalytic Routes: Combining bio-based monomers with enzymatic polymerizations presents a robust approach toward greener technologies. acs.org Research should focus on identifying and optimizing enzymes that can facilitate the synthesis and polymerization of beta-(5-Methyl-2-furyl) acrylic acid. This includes exploring novel enzymes from microbial communities to enhance the toolbox for biofunctionalization. boku.ac.at The use of natural metabolism for the synthesis of C6-furanics inside living cells is a particularly promising, albeit challenging, frontier that could offer unparalleled sustainability. researchgate.net

Advanced Catalytic Systems: The development of efficient and reusable heterogeneous catalysts is crucial. frontiersin.org Future work could explore the use of zeolite catalysts, polyoxometalates, and non-noble metal catalysts (like those based on Co, Ni, or Cu) to improve reaction yields and facilitate catalyst recovery and reuse. frontiersin.org For instance, studies on related furan (B31954) derivatives have shown that Lewis acidic zeolite catalysts can achieve high turnover frequencies in crucial reactions like the Diels-Alder cycloaddition. researchgate.net

Eco-Friendly Reaction Conditions: Investigating alternative reaction media, such as ionic liquids (ILs) and deep eutectic solvents (DESs), can lead to cleaner and more efficient processes. acs.orgfrontiersin.org Furthermore, exploring solvent-free reaction conditions or the use of eco-friendly light sources, such as ECO-UVA lights for photocycloaddition reactions, could significantly reduce the environmental footprint of synthesis. und.edu

A comparative table of potential sustainable synthetic approaches is presented below.

| Methodology | Potential Advantages | Research Focus Areas for beta-(5-Methyl-2-furyl) acrylic acid |

| Biocatalysis | High selectivity, mild reaction conditions, low energy consumption, reduced waste. acs.org | Screening for novel enzymes, enzyme immobilization, process optimization for polymerization. boku.ac.at |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, potential for continuous flow processes. frontiersin.org | Development of zeolite, non-noble metal, and polyoxometalate-based catalysts; studying catalyst stability and leaching. frontiersin.orgnih.gov |

| Photochemistry | Use of light as a clean reagent, potential for unique transformations. und.edu | Investigating [2+2] photocycloaddition dimerization, optimizing light sources (e.g., UVA), and reaction vessels. und.edu |

| Alternative Solvents | Enhanced reaction rates, improved selectivity, potential for catalyst/product separation. acs.orgfrontiersin.org | Evaluating performance in Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs), solvent recyclability. |

Deeper Mechanistic Understanding of Complex Transformation Pathways

A thorough understanding of the reaction mechanisms governing the transformations of beta-(5-Methyl-2-furyl) acrylic acid is essential for controlling reaction outcomes and designing more efficient synthetic routes. While research has been conducted on related furan compounds, specific investigations into this molecule are needed.

Future research should focus on:

Diels-Alder Cycloadditions: The furan ring in beta-(5-Methyl-2-furyl) acrylic acid can act as a diene in Diels-Alder reactions, a powerful tool for creating complex cyclic structures. caltech.edunumberanalytics.com Mechanistic studies are needed to understand the stereoselectivity and reactivity of this specific diene with various dienophiles. Investigating the use of Lewis acid catalysts, such as scandium(III) triflate or Lewis acidic Beta molecular sieves, could reveal pathways to accelerate these typically slow reactions and control product formation. researchgate.netcaltech.edu

Electrophilic and Nucleophilic Reactions: The reactivity of the furan ring and the acrylic acid moiety towards electrophiles and nucleophiles requires detailed study. Research into the hydroarylation of the carbon-carbon double bond, for instance, has shown that superacids like triflic acid can activate furan acrylic acids to react with arenes. nih.gov Understanding the cationic intermediates formed during these reactions through NMR and DFT calculations is crucial for predicting and controlling product distribution. nih.gov